molecular formula C17H18N2O6S B2548494 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 941878-14-4

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B2548494
CAS No.: 941878-14-4
M. Wt: 378.4
InChI Key: HTMRVVSMBKANRG-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a butanamide backbone, with a methoxy and nitro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves multiple steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.

    Sulfonylation: The nitrophenol derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine to form 2-methoxy-5-nitrophenyl benzenesulfonate.

    Amidation: The final step involves the reaction of the sulfonate with butanoyl chloride in the presence of a base like triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-(benzenesulfonyl)-N-(2-methoxy-5-aminophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(benzenesulfonyl)butanoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms, especially those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its biological activity and reactivity.

    4-(benzenesulfonyl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    4-(benzenesulfonyl)-N-(2-methoxy-5-chlorophenyl)butanamide: Contains a chlorine substituent instead of a nitro group, which may influence its chemical reactivity and biological properties.

Uniqueness

The presence of both methoxy and nitro groups in 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide makes it unique in terms of its electronic properties and potential reactivity. These substituents can significantly impact its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMRVVSMBKANRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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